molecular formula C14H20O2 B14177984 5-Methoxy-7-phenylheptan-3-one CAS No. 917574-98-2

5-Methoxy-7-phenylheptan-3-one

Katalognummer: B14177984
CAS-Nummer: 917574-98-2
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: RBAVHOISZKKJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-7-phenylheptan-3-one is an organic compound characterized by a methoxy group attached to the fifth carbon, a phenyl group attached to the seventh carbon, and a ketone functional group at the third carbon of a heptane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the alkylation of a phenyl-substituted heptanone with a methoxy group. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy group, followed by the addition of the phenyl-substituted heptanone under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-7-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-7-phenylheptan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methoxy-7-phenylheptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxy-7-phenylheptan-2-one: Similar structure but with the ketone group at the second carbon.

    5-Methoxy-7-phenylheptan-4-one: Similar structure but with the ketone group at the fourth carbon.

    5-Methoxy-7-phenylheptanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

5-Methoxy-7-phenylheptan-3-one is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and potential applications. The ketone group at the third carbon provides distinct chemical properties compared to its isomers.

Eigenschaften

CAS-Nummer

917574-98-2

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

5-methoxy-7-phenylheptan-3-one

InChI

InChI=1S/C14H20O2/c1-3-13(15)11-14(16-2)10-9-12-7-5-4-6-8-12/h4-8,14H,3,9-11H2,1-2H3

InChI-Schlüssel

RBAVHOISZKKJLW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC(CCC1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.